molecular formula C18H21N5 B4254093 N,N-dimethyl-3-[[(1-pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-amine

N,N-dimethyl-3-[[(1-pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-amine

Cat. No.: B4254093
M. Wt: 307.4 g/mol
InChI Key: MYFXEDMSPBHRBN-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[[(1-pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-amine: is a complex organic compound that features a pyridine and pyrrole moiety

Properties

IUPAC Name

N,N-dimethyl-3-[[(1-pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-22(2)18-15(7-5-11-21-18)13-19-14-16-8-6-12-23(16)17-9-3-4-10-20-17/h3-12,19H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFXEDMSPBHRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNCC2=CC=CN2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-[[(1-pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-pyridinamine with a pyrrole derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-3-[[(1-pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrrole moiety can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or pyrrole derivatives.

Scientific Research Applications

Chemistry: In chemistry, N,N-dimethyl-3-[[(1-pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-amine is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[[(1-pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • N,N-dimethyl-2-pyridinamine
  • N,N-dimethyl-3-pyridinamine
  • N,N-dimethyl-4-pyridinamine

Comparison: Compared to its analogs, N,N-dimethyl-3-[[(1-pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-amine exhibits unique properties due to the presence of both pyridine and pyrrole moieties. This dual functionality enhances its binding affinity and specificity towards certain molecular targets, making it a more versatile compound in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-3-[[(1-pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-3-[[(1-pyridin-2-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-amine

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